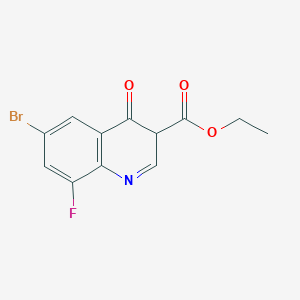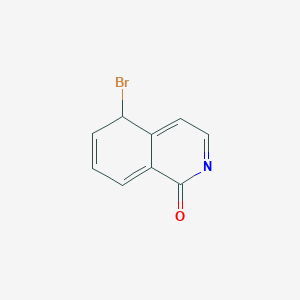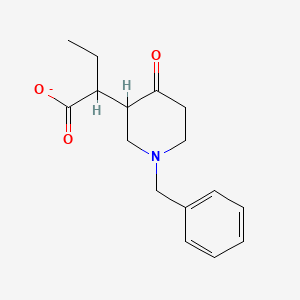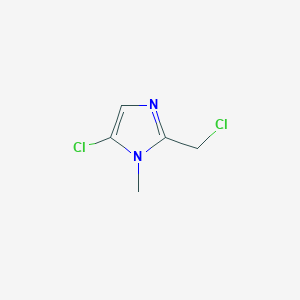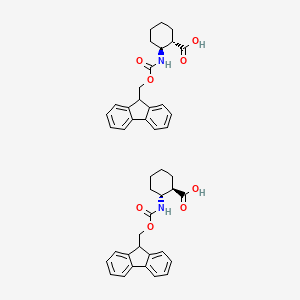
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,2-trans-ACHC-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Industrial Production Methods: Industrial production of Fmoc-1,2-trans-ACHC-OH often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The Fmoc group is removed using mild base conditions, such as piperidine in dimethylformamide, to expose the amino group for further reactions .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-1,2-trans-ACHC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the cyclohexane ring or other functional groups.
Substitution: Substitution reactions are common, where the Fmoc group is replaced with other protective groups or functional moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-1,2-trans-ACHC-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs .
Medicine: Fmoc-1,2-trans-ACHC-OH has applications in medicinal chemistry, particularly in the design of peptide therapeutics. These therapeutics can target specific proteins or pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .
Mecanismo De Acción
The mechanism of action of Fmoc-1,2-trans-ACHC-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under mild basic conditions, exposing the amino group for further reactions . This protection-deprotection strategy is essential for the efficient synthesis of peptides and proteins .
Comparación Con Compuestos Similares
- Fmoc-ADMA (Pbf)-OH
- cis-Fmoc-Pro (4-N3)-OH
- ®-N-Fmoc-piperidine-2-carboxylic acid
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
Uniqueness: Fmoc-1,2-trans-ACHC-OH is unique due to its specific cyclohexane ring structure, which imparts distinct conformational properties to the peptides synthesized using this compound. This structural feature can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .
Propiedades
Fórmula molecular |
C44H46N2O8 |
|---|---|
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20-/m10/s1 |
Clave InChI |
PSRHFDYURQNGIA-UBMMWCOQSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)


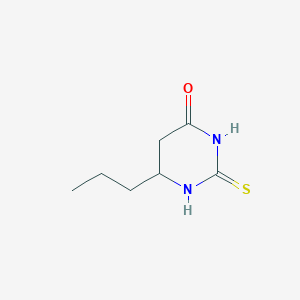
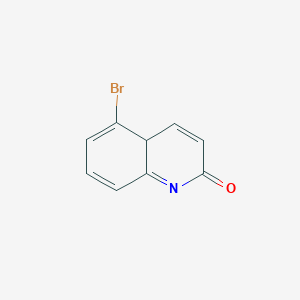
![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
